(+)-Chloromethylmenthylether

Beschreibung

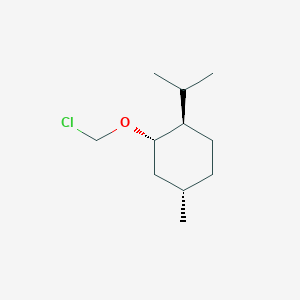

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103128-76-3 |

|---|---|

Molekularformel |

C11H21ClO |

Molekulargewicht |

204.73 g/mol |

IUPAC-Name |

(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |

InChI-Schlüssel |

XOPLTFUYFXWFGB-GARJFASQSA-N |

SMILES |

CC1CCC(C(C1)OCCl)C(C)C |

Isomerische SMILES |

C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |

Kanonische SMILES |

CC1CCC(C(C1)OCCl)C(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for + Chloromethylmenthylether

Classical and Established Synthetic Procedures

Established methods for the synthesis of chloromethyl ethers often involve the reaction of an alcohol with formaldehyde and a source of hydrogen chloride, or the in situ generation of a chloromethylating agent.

A prevalent method for the synthesis of chloromethyl ethers is the in situ generation of the chloromethylating agent from an acid chloride and a formaldehyde equivalent, which then reacts with the alcohol. In the context of (+)-chloromethylmenthyl ether, this involves the reaction of (+)-menthol with a mixture of an acid chloride, such as acetyl chloride, and a source of the chloromethoxyl group, like dimethoxymethane. This approach is often favored due to its relatively mild conditions and the avoidance of handling highly carcinogenic bis(chloromethyl) ether, which can be a byproduct in other methods.

The reaction is typically catalyzed by a Lewis acid, such as zinc(II) bromide, which activates the acyl chloride for reaction with dimethoxymethane to form a reactive chloromethyl ether species in the reaction mixture. This species is then immediately trapped by (+)-menthol to yield the desired product. The stereocenters of the (+)-menthol backbone remain unaffected during this process as the reaction occurs at the newly formed chloromethyl ether moiety.

A representative reaction scheme is as follows: (+)-Menthol + CH3OCH2OCH3 + CH3COCl --(ZnBr2)--> (+)-Chloromethylmenthyl ether + CH3COOCH3

| Reagent/Catalyst | Role | Typical Molar Ratio (relative to (+)-Menthol) |

| (+)-Menthol | Chiral Alcohol Source | 1.0 |

| Dimethoxymethane | Chloromethylating Agent Precursor | 1.0 - 1.5 |

| Acetyl Chloride | Chlorine Source and Activator | 1.0 - 1.5 |

| Zinc(II) Bromide | Lewis Acid Catalyst | 0.001 - 0.01 |

Two-step strategies generally involve the pre-synthesis of a chloromethylating agent, which is then reacted with the alcohol in a separate step. However, due to the instability and toxicity of many chloromethylating agents, one-pot, two-step procedures are more common in practice. A classical approach that can be adapted for the synthesis of (+)-chloromethylmenthyl ether involves the reaction of (+)-menthol with paraformaldehyde and hydrogen chloride. dur.ac.uk

In this procedure, (+)-menthol is treated with an excess of paraformaldehyde and a stream of anhydrous hydrogen chloride gas in an inert solvent. The reaction proceeds through the formation of a hemiacetal intermediate from menthol (B31143) and formaldehyde, which is subsequently converted to the chloromethyl ether by the action of HCl. Careful control of the reaction temperature is necessary to prevent the formation of byproducts.

| Parameter | Condition |

| Reactants | (+)-Menthol, Paraformaldehyde, Hydrogen Chloride |

| Solvent | Dichloromethane or other inert solvent |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

Advanced and Stereopurity-Optimized Synthetic Approaches

More advanced synthetic routes focus on maximizing the stereochemical purity of the final product by utilizing highly pure starting materials and optimizing reaction conditions to prevent any potential racemization.

The primary determinant of the stereochemistry of (+)-chloromethylmenthyl ether is the chirality of the starting menthol. To ensure the exclusive formation of the (+) enantiomer of the product, it is imperative to use enantiomerically pure (+)-menthol. The use of racemic or a mixture of menthol isomers would result in a corresponding mixture of chloromethylmenthyl ether stereoisomers. The high fidelity of the chloromethylation reaction in preserving the stereochemistry of the alcohol component makes the purity of the chiral precursor paramount.

While the reaction to form the chloromethyl ether does not directly involve the chiral centers of the menthyl group, harsh reaction conditions could potentially lead to side reactions or degradation that might compromise the stereochemical integrity of the product. The reaction mechanism for the conversion of the alcohol to the chloromethyl ether is generally considered to be an SN2-type displacement, where the hydroxyl group of the alcohol attacks the protonated formaldehyde or its equivalent, followed by displacement of water by a chloride ion. This sequence of events does not affect the stereocenters of the menthyl backbone.

To minimize the risk of any unforeseen racemization or side reactions, the following conditions are generally optimized:

Temperature: Lower temperatures are favored to reduce the rate of potential side reactions.

Reaction Time: The reaction time is kept to the minimum required for complete conversion to avoid prolonged exposure of the product to the reaction conditions.

pH: Neutral or slightly acidic conditions are generally employed. Strongly acidic or basic conditions are avoided as they can promote side reactions.

Continuous flow chemistry offers several advantages for the synthesis of potentially unstable or hazardous compounds like chloromethyl ethers. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product quality.

For the synthesis of (+)-chloromethylmenthyl ether, a continuous flow system could be designed where streams of (+)-menthol, a formaldehyde source (like paraformaldehyde or dimethoxymethane), and a chlorine source (like HCl or an acid chloride) are continuously mixed and reacted in a temperature-controlled microreactor. The short residence times in the reactor minimize the potential for byproduct formation and degradation of the desired product. The output stream can then be directly subjected to an in-line purification step.

| Parameter | Advantage in Continuous Flow |

| Temperature Control | Precise and rapid heat exchange minimizes hotspots and side reactions. |

| Mixing | Efficient mixing in microchannels enhances reaction rates. |

| Safety | Small reaction volumes at any given time reduce the risk associated with hazardous reagents. |

| Scalability | Production can be scaled up by running the system for longer durations. |

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The preparation of optically active chloromethyl alkyl ethers, such as (+)-Chloromethylmenthyl ether, generally relies on two principal strategies: the classical acid-catalyzed reaction of an alcohol with formaldehyde and hydrogen chloride, and more contemporary methods involving the reaction of acetals with acid halides. The choice of method directly influences the reaction's efficiency, yield, and, crucially for a chiral molecule like (+)-menthol, the preservation of its stereochemical configuration.

A key consideration in the synthesis of (+)-Chloromethylmenthyl ether is the retention of the stereochemistry of the (+)-menthol precursor. The reaction should ideally proceed without epimerization at any of the stereocenters of the menthyl group.

One of the foundational methods for preparing chloromethyl ethers involves the reaction of the corresponding alcohol with formaldehyde and hydrogen chloride. This approach, while straightforward, can present challenges in terms of yield and purity. A detailed procedure for the synthesis of the enantiomeric (-)-Chloromethylmenthyl ether, which is analogous to the synthesis of the (+)-isomer, has been described. In this process, a stream of hydrogen chloride is passed through a mixture of the alcohol and formaldehyde.

A significant advancement in the synthesis of chloromethyl ethers is the use of acetals and acid halides, often in the presence of a Lewis acid catalyst. This method is reported to offer near-quantitative yields and can be completed in a shorter timeframe, typically 1 to 4 hours, with only a catalytic amount of a zinc(II) salt (0.01 mol%). organic-chemistry.org This approach also allows for the in situ generation of the chloromethyl ether, which can then be used directly in subsequent reactions, minimizing handling of the potentially hazardous reagent. orgsyn.org

For the synthesis of (+)-Chloromethylmenthyl ether, a similar acetal-based route would involve the reaction of di(menthyl)formal with an appropriate acid chloride. The stereocontrol in this reaction would be contingent on the stability of the menthyl group to the reaction conditions, with the expectation of high retention of configuration due to the mildness of the catalytic process.

To provide a clearer comparison, the following table summarizes the key aspects of these synthetic methodologies.

Interactive Data Table: Comparison of Synthetic Routes to Chloromethyl Alkyl Ethers

| Feature | Classical Method (Alcohol, Formaldehyde, HCl) | Modern Method (Acetal, Acid Halide, Lewis Acid) |

| Starting Materials | (+)-Menthol, Formaldehyde, Hydrogen Chloride | Di((+)-menthyl)formal, Acid Halide |

| Catalyst | Strong Acid (HCl) | Lewis Acid (e.g., Zinc(II) salt) |

| Reported Yield | Variable, can be moderate to good. | Near-quantitative. organic-chemistry.org |

| Reaction Time | Can be several hours. | 1-4 hours. organic-chemistry.org |

| Stereocontrol | Generally good, but harsh acidic conditions could pose a risk of side reactions. | Expected to be excellent due to milder, catalytic conditions. |

| Operational Simplicity | Relatively simple setup. | Can be performed in situ for immediate use. orgsyn.org |

Detailed research findings for the specific synthesis of (+)-Chloromethylmenthyl ether with quantitative data on stereocontrol (e.g., diastereomeric excess) are not extensively reported in the surveyed literature. However, based on the synthesis of its enantiomer and related chloromethyl ethers, it can be inferred that the modern acetal-based methods would offer superior efficiency and comparable, if not better, stereocontrol over the classical approach. The milder reaction conditions and catalytic nature of the modern methods are generally more favorable for preserving the stereochemical integrity of chiral molecules.

Applications of + Chloromethylmenthylether As a Chiral Inductor in Organic Transformations

Role as a Chiral Auxiliary in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary, which is itself chiral, is attached to an achiral substrate, creating a chiral intermediate. This intermediate then undergoes a diastereoselective reaction, where the steric and electronic properties of the auxiliary direct the approach of reagents to a specific face of the molecule. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. numberanalytics.com (+)-Chloromethylmenthyl ether serves this purpose effectively in a variety of transformations.

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. stackexchange.com When a substrate containing the (+)-menthyl ether moiety is converted to its enolate, the bulky and stereochemically defined menthyl group effectively blocks one of the enolate's prochiral faces. This steric hindrance forces an incoming electrophile, such as an alkyl halide, to approach from the less hindered side, resulting in the preferential formation of one diastereomer.

This strategy is particularly effective for creating new carbon-carbon bonds with a defined stereochemistry. The level of diastereoselectivity achieved is often high, making it a reliable method for setting stereocenters in a predictable manner. For example, the alkylation of an oxime with (+)-chloromethylmenthyl ether produces a chiral oxime ether, which can then participate in subsequent stereocontrolled reactions. scielo.br

Table 1: Diastereoselective Alkylation Using a Menthyl-Based Chiral Auxiliary

| Substrate Type | Reaction | Key Feature | Outcome |

| Carbonyl Compound | 1. Attachment of Auxiliary 2. Deprotonation (e.g., with LDA) to form enolate 3. Alkylation with R-X | The chiral menthyl group directs the approach of the electrophile (R-X). stackexchange.com | Formation of a new stereocenter with high diastereoselectivity. |

| Oxime | Alkylation of the oxime alkoxide with (+)-chloromethylmenthyl ether. scielo.br | Formation of a chiral oxime ether in high yield (e.g., 82%). scielo.br | The product can be used in further transformations like intramolecular radical cyclizations. scielo.br |

Asymmetric cycloaddition reactions are fundamental for constructing cyclic molecules, and chiral auxiliaries play a crucial role in controlling their stereochemical outcomes. rsc.orgrsc.org The (+)-chloromethylmenthyl ether auxiliary can be attached to one of the reactants to influence the facial selectivity of the ring-forming step.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.com When a chiral auxiliary like a menthyl derivative is attached to the dienophile, it creates a chiral environment that biases the approach of the diene. wikipedia.org This results in the formation of one enantiomer of the cyclohexene (B86901) product in excess. The stereochemistry of the dienophile is preserved in the product, making the control of the cycloaddition approach critical for asymmetry. masterorganicchemistry.com The reaction is stereospecific, meaning that the relative stereochemistry of the substituents on the dienophile is retained in the cyclic product. libretexts.org

Nitrile Oxide Cycloadditions: This 1,3-dipolar cycloaddition between a nitrile oxide and an alkene (the dipolarophile) yields a five-membered isoxazoline (B3343090) ring. researchgate.netniscpr.res.in These reactions are valuable for synthesizing heterocyclic compounds. maynoothuniversity.ie Attaching the (+)-chloromethylmenthyl ether auxiliary to the alkene can effectively control the diastereoface selection. nih.gov The chiral auxiliary directs the nitrile oxide to one face of the double bond, leading to a high degree of stereocontrol in the formation of the isoxazoline ring system. nih.gov While many nitrile oxide cycloadditions are catalyst-free, achieving high selectivity can be a challenge, underscoring the utility of covalently bound auxiliaries. maynoothuniversity.ie

Table 2: Application in Asymmetric Cycloaddition Reactions

| Reaction Type | Role of (+)-Chloromethylmenthyl ether Auxiliary | Stereochemical Influence |

| Diels-Alder | Attached to the dienophile. | Directs the approach of the diene, leading to an enantiomerically enriched cyclohexene product. wikipedia.orgcaltech.edu |

| Nitrile Oxide Cycloaddition | Attached to the alkene (dipolarophile). | Controls the facial selectivity of the 1,3-dipolar cycloaddition, resulting in a diastereomerically enriched isoxazoline. nih.gov |

The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to the high steric congestion. nih.gov Asymmetric methods that can form these centers with high stereocontrol are particularly valuable. nih.gov (+)-Chloromethylmenthyl ether has been identified as a chiral auxiliary capable of facilitating the synthesis of these sterically hindered centers. sigmaaldrich.com

The strategy often involves the Michael addition to an α,β-unsaturated system where the acyl group is attached to a chiral auxiliary. This generates an enolate that can then be alkylated, producing a quaternary carbon center stereoselectively. rsc.org The presence of the bulky chiral auxiliary is essential for controlling the stereochemical outcome of both the Michael addition and the subsequent alkylation step, allowing for the construction of complex and sterically demanding structures. nih.govbeilstein-journals.org

The reliable stereocontrol imparted by the (+)-chloromethylmenthyl ether auxiliary makes it a useful tool in the total synthesis of complex organic molecules, such as natural products and pharmaceutical agents. In multi-step syntheses, establishing the correct stereochemistry at each new chiral center is paramount. uwindsor.ca By using this auxiliary in key bond-forming steps like alkylations and cycloadditions, chemists can build up molecular complexity with a high degree of stereochemical precision. The ability to introduce chirality early in a synthetic sequence and to control the formation of challenging motifs like quaternary carbon centers highlights the importance of this reagent. nih.gov

Utility as a Chiral Protecting Group

Protecting groups are essential tools in organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. tcichemicals.com After the desired transformation is complete, the protecting group is removed to reveal the original functionality. libretexts.org

The hydroxyl group (-OH) is one of the most common functionalities that requires protection. masterorganicchemistry.com Ether-forming reagents are frequently used for this purpose. While standard protecting groups like methoxymethyl (MOM) ether or silyl (B83357) ethers primarily serve to block reactivity, a chiral protecting group like (+)-chloromethylmenthyl ether offers additional benefits. scielo.brlibretexts.org

When (+)-chloromethylmenthyl ether reacts with a racemic or prochiral alcohol, it forms a pair of diastereomeric ethers. scielo.br These diastereomers have different physical properties and can often be separated by chromatography. This allows for the resolution of the original alcohol. Furthermore, the chiral menthyl group can act as a "chiral handle," influencing the stereochemical course of subsequent reactions at other sites within the molecule. It has also been employed to protect oximes, which can then undergo further stereoselective transformations. scielo.br This dual functionality as both a protective unit and a source of stereochemical information distinguishes it from simple, achiral protecting groups. academie-sciences.fr

Table 3: (+)-Chloromethylmenthyl ether as a Chiral Protecting Group

| Functionality | Reaction | Purpose | Advantage over Achiral Groups |

| Hydroxyl (-OH) | Reaction of an alcohol with (+)-chloromethylmenthyl ether in the presence of a base. | Masks the reactivity of the hydroxyl group. masterorganicchemistry.com | 1. Can be used for chiral resolution of racemic alcohols. 2. Acts as a chiral director for other reactions on the molecule. 3. Allows for determination of enantiomeric excess via NMR analysis of the diastereomeric ethers. scielo.br |

| Oxime (=N-OH) | Deprotonation of the oxime followed by alkylation with (+)-chloromethylmenthyl ether. scielo.br | Protects the oxime hydroxyl and introduces a chiral auxiliary. | Enables subsequent stereocontrolled reactions, such as intramolecular radical cyclizations. scielo.br |

Deprotection Strategies and Racemization Prevention

The menthoxymethyl (MEM) ether, derived from (+)-chloromethylmenthyl ether, serves as a chiral protecting group for alcohols. Its removal, or deprotection, is a critical step in multi-step organic syntheses. The choice of deprotection method is crucial to avoid unwanted side reactions and, most importantly, to prevent the loss of stereochemical integrity (racemization) of the target molecule.

A common method for the cleavage of benzyl (B1604629) ethers, which share some similarities with menthoxymethyl ethers, is palladium-catalyzed hydrogenation. organic-chemistry.org This method delivers the alcohol and a byproduct, in this case, toluene. organic-chemistry.org To prevent the reduction of other sensitive functional groups within the molecule, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be employed to control the availability of hydrogen. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this approach is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org

A milder and more selective method for deprotecting p-methoxybenzyl ethers involves the use of single electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org The methoxy (B1213986) group enhances the stability of reaction intermediates, facilitating the cleavage. organic-chemistry.org Recent developments have extended the use of DDQ for the deprotection of simple benzyl ethers through photoirradiation. organic-chemistry.org

The prevention of racemization during chemical transformations is a significant concern in asymmetric synthesis. peptide.com For instance, in peptide synthesis, the activation of a protected amino acid can lead to epimerization. peptide.com The use of additives like HOBt, 6-Cl-HOBt, or HOAt can suppress this racemization. peptide.com Specific amino acids like histidine and cysteine are particularly susceptible to racemization. peptide.com Protecting the imidazole (B134444) nitrogen of histidine with a methoxybenzyl group significantly reduces the risk of racemization. peptide.com

Precursor for Chiral Reagents and Catalytic Systems

(+)-Chloromethylmenthyl ether is a valuable precursor for the synthesis of various chiral reagents and catalytic systems that are instrumental in asymmetric organic synthesis. Its inherent chirality, derived from the menthol (B31143) backbone, is transferred to these reagents, enabling the stereoselective synthesis of a wide range of molecules.

Synthesis of Chiral Ionic Liquids (CILs)

Chiral ionic liquids (CILs) are salts with low melting points that possess at least one chiral center. They have garnered significant interest as chiral solvents, catalysts, and additives in asymmetric reactions. (+)-Chloromethylmenthyl ether is a key building block for the synthesis of imidazolium-based CILs. iastate.eduresearchgate.netacs.org

The synthesis typically involves the reaction of (+)-chloromethylmenthyl ether with a substituted imidazole, such as 1-methylimidazole (B24206), to form a chiral imidazolium (B1220033) salt. iastate.eduresearchgate.netacs.org This reaction is a quaternization process where the chloromethyl group of the ether alkylates the nitrogen atom of the imidazole ring. researchgate.net It is crucial to conduct these reactions under strictly anhydrous conditions, as (+)-chloromethylmenthyl ether is prone to hydrolysis, which would lead to the formation of hydrochloric acid, formaldehyde, and the parent alcohol. researchgate.net

One reported synthesis involves stirring (-)-chloromethyl menthyl ether with a slight excess of 1-methylimidazole at approximately 70 °C for 12 hours. iastate.edu The resulting salt is then purified to remove any unreacted starting materials. iastate.edu These CILs have been shown to influence the photophysical properties of chiral molecules, inducing stereodifferentiation in their fluorescence lifetimes. iastate.eduresearchgate.netacs.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| (-)-Chloromethyl menthyl ether | 1-Methylimidazole | 1-(((-)-Menthoxy)methyl)-3-methyl-1H-imidazol-3-ium chloride | ~70 °C, 12 h | iastate.edu |

Generation of Chiral N-Heterocyclic Carbenes (NHCs) and their Metal Complexes

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts and ligands for transition metals in a multitude of asymmetric transformations. organic-chemistry.orgsigmaaldrich.comnih.gov The precursor to an NHC is typically an N-heterocyclic salt, such as an imidazolium or triazolium salt, which can be deprotonated with a suitable base to generate the carbene. organic-chemistry.org

(+)-Chloromethylmenthyl ether can be utilized in the synthesis of chiral imidazolium salts, which are the precursors to chiral NHCs. organic-chemistry.org For example, C2-symmetric 1,3-bis(1-arylethyl)imidazolium salts can be synthesized from chiral amines, glyoxal, and chloromethyl ethyl ether. organic-chemistry.org These salts, upon treatment with a base like potassium tert-butoxide, generate the corresponding chiral NHCs. organic-chemistry.org These NHCs have been employed as catalysts in the enantioselective acylation of racemic secondary alcohols, albeit with varying degrees of success. organic-chemistry.org

The development of new chiral NHC precatalysts is an active area of research. nih.gov One strategy involves the late-stage diversification of a functionalized triazolium salt, allowing for the rapid generation of a library of chiral NHCs. nih.gov These catalysts have been screened for their effectiveness in controlling diastereo- and enantioselectivity in various organic reactions. nih.gov

| NHC Precursor Type | Base | Application | Reference |

| C2-symmetric 1,3-bis(1-arylethyl)imidazolium salts | Potassium tert-butoxide | Enantioselective acylation of racemic sec-alcohols | organic-chemistry.org |

| Chiral triazolium salts | Various bases | γ-Lactam-forming reaction | nih.gov |

The resulting chiral NHCs can also be used as ligands to form metal complexes, for instance with palladium, for applications in asymmetric catalysis such as the intramolecular α-arylation of amides to produce chiral oxindoles. rsc.org

Development of Chiral Ligands for Asymmetric Catalysis

The design and synthesis of chiral ligands are central to the field of asymmetric catalysis. nih.govresearchgate.nettaylorfrancis.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. numberanalytics.com

While (+)-chloromethylmenthyl ether itself is not directly a ligand in the traditional sense, it serves as a crucial chiral building block for the synthesis of more complex chiral ligands. The menthyl group provides a rigid and well-defined chiral scaffold that can be incorporated into various ligand frameworks. The development of new chiral ligands is often driven by the need to improve the efficiency and selectivity of existing catalytic systems and to expand the scope of asymmetric transformations to new classes of substrates. numberanalytics.comrsc.org

Stereoselective Construction of Specific Compound Classes

The application of chiral auxiliaries and reagents derived from (+)-chloromethylmenthyl ether extends to the stereoselective synthesis of specific classes of compounds, where the control of stereochemistry is paramount.

Chiral Sulfinyl Compounds

Chiral sulfinyl compounds, such as sulfoxides, are important as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govresearchgate.net They are also found as key structural motifs in several pharmaceutical agents. nih.govresearchgate.net The stereoselective synthesis of these compounds is therefore of significant interest. nih.govresearchgate.net

One of the most established methods for preparing enantiomerically pure sulfinates, which are precursors to other chiral sulfinyl compounds, is the reaction of a sulfinyl chloride with a chiral alcohol. This approach, known as the Andersen synthesis, allows for the separation of the resulting diastereomeric sulfinates. A more recent and efficient method involves the asymmetric condensation of sulfinates and alcohols catalyzed by a chiral pentanidium salt, which enables the synthesis of a broad range of enantiopure sulfinate esters. a-star.edu.sgntu.edu.sg

While direct examples of using (+)-chloromethylmenthyl ether in the synthesis of chiral sulfinyl compounds are not prevalent in the provided context, the principle of using a chiral alcohol to induce stereoselectivity at a sulfur center is well-established. a-star.edu.sgntu.edu.sg The menthyl group from a menthol-derived reagent can act as a chiral auxiliary to control the stereochemical outcome of reactions involving the sulfinyl group. For instance, N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are versatile chiral auxiliaries used in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org

The following table summarizes the synthesis of various chiral sulfinate esters using a catalytic asymmetric condensation method.

| Phenyl Sulfinate Substituent | Product | Enantiomeric Excess (ee) | Reference |

| Alkoxy | Sulfinate ester | High | ntu.edu.sg |

| Alkyl | Sulfinate ester | High | ntu.edu.sg |

| Mesityl | Sulfinate ester | High | ntu.edu.sg |

| p-Acetamido | Sulfinate ester | High | ntu.edu.sg |

| Halogen | Sulfinate ester | High | ntu.edu.sg |

| p-Phenyl | Sulfinate ester | Good | ntu.edu.sg |

| 2-Trifluoromethoxy | Sulfinate ester | Good | ntu.edu.sg |

Chiral Oxime Ethers

(+)-Chloromethylmenthyl ether is utilized as an alkylating agent to convert achiral oximes into chiral oxime ethers. The introduction of the chiral menthyl moiety transforms the oxime into a substrate suitable for stereoselective reactions.

A notable application involves the preparation of chiral oxime ethers for subsequent intramolecular radical cyclization reactions. In a representative procedure, an oxime is first deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The resulting alkoxide is then alkylated with (+)-chloromethylmenthyl ether to yield the corresponding chiral oxime ether. beilstein-journals.org For instance, the reaction of 2-(3-bromoallyloxy)benzaldehyde oxime with chloromethyl menthyl ether in the presence of NaH and N,N'-Dimethylpropyleneurea (DMPU) produces the chiral oxime ether in good yield. beilstein-journals.org

Table 1: Synthesis of a Chiral Oxime Ether

| Reactant | Reagents | Product | Yield |

|---|

While the introduction of the menthyl group successfully creates a chiral molecule, the degree of stereochemical induction in subsequent reactions can be variable. In the case of the radical cyclization of the aforementioned ether using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), the resulting product was formed as a 1:1 mixture of diastereomers. beilstein-journals.org This outcome suggests that the chiral center on the menthyl group is too distant from the reacting radical center to exert effective stereocontrol in this specific cyclization. beilstein-journals.org Despite this, the use of (+)-chloromethylmenthyl ether remains a straightforward method for accessing chiral oxime ethers, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other complex amines. Current time information in Bangalore, IN.thieme-connect.de

α-Branched Amino Acids and Derivatives

The synthesis of enantiomerically pure α-branched amino acids is of significant interest due to their role as constrained peptide building blocks and as intermediates for biologically active compounds. nih.gov A key strategy for their preparation involves the use of chloromethyl (-)-menthyl ether as a chiral auxiliary to synthesize optically pure α-branched α-amino nitriles, which are direct precursors to the desired amino acids. nih.govmdpi.comstackexchange.com

The methodology, developed by Shatzmiller, Dolithzky, and Bahar, employs nitrones as starting materials. nih.govmdpi.com The reaction of a nitrone with potassium cyanide (KCN) and chloromethyl (-)-menthyl ether generates a mixture of diastereomeric α-(menthoxymethoxy)amino nitriles. The chiral menthyl group directs the addition, but often produces a separable mixture of diastereomers. nih.govmdpi.com

The crucial step in this asymmetric synthesis is the efficient separation of these diastereomers, typically achieved by silica (B1680970) gel column chromatography. nih.govmdpi.com Once separated, each pure diastereomer can be hydrolyzed to afford the corresponding α-methyl-α-amino acid. This sequence allows for the preparation of both (S) and (R) enantiomers of the target amino acid from a single reaction by processing each diastereomer separately. nih.govmdpi.com

General Scheme for α-Branched Amino Acid Synthesis:

Addition/Alkylation: A nitrone is reacted with KCN and chloromethyl (-)-menthyl ether.

Separation: The resulting mixture of diastereomeric α-amino nitrile acetals is separated via chromatography.

Hydrolysis: The separated diastereomers are individually hydrolyzed (e.g., using H₂O₂/Na₂CO₃) and the nitrogen-oxygen bond is cleaved to yield the enantiomerically pure α-amino amides. mdpi.com

Final Hydrolysis: The amides are further hydrolyzed to the final α-branched α-amino acids. nih.gov

This approach provides a robust pathway to optically pure non-proteinogenic amino acids, which are valuable tools in medicinal chemistry and peptide design.

Stereoselective Methyl Ether Formation in Complex Substrates

The heading for this section is slightly misleading; the reagent introduces a chiral menthoxymethyl ether, not a methyl ether. This function is primarily exploited by using the menthoxymethyl (OMen) group as a chiral protecting group or a chiral directed metalation group (DMG) to influence the stereochemistry of reactions on complex substrates. beilstein-journals.orgresearchgate.net

The introduction of a chiral menthoxymethyl ether onto a molecule can serve two main purposes: as a chiral handle for analytical separation or quantification of enantiomers, or as a directing group to control the stereoselectivity of a subsequent bond-forming reaction. beilstein-journals.org

A significant application is the use of a chiral menthoxymethyl ether as a DMG in directed ortho-metalation (DoM) reactions. researchgate.net In this strategy, a phenol (B47542) is first converted to its chiral menthoxymethyl ether. This OMen group then directs the regioselective deprotonation of the aromatic ring at the ortho position by a strong base like n-butyllithium. The resulting lithiated intermediate, now possessing a chiral environment due to the proximate menthyl group, can react with various electrophiles (e.g., aldehydes). The steric bulk and defined stereochemistry of the menthyl group force the electrophile to approach from a specific face, resulting in the formation of a new stereocenter with a predictable configuration. This process effectively transfers the chirality from the menthol auxiliary to the newly modified aromatic product. researchgate.net

Table 2: Diastereoselective ortho-Metalation using a Chiral Menthoxymethyl DMG

| Substrate | 1. Base 2. Electrophile | Product Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Menthoxymethyl-protected phenol | 1. n-BuLi 2. Ar-CHO | Chiral secondary alcohol | Moderate to Good researchgate.net |

This methodology demonstrates how (+)-chloromethylmenthyl ether can be used to install a temporary chiral group that powerfully influences the stereochemical course of a C-C bond-forming reaction, providing an effective route to enantiomerically enriched products.

Epoxide Synthesis

The direct application of (+)-chloromethylmenthyl ether as a chiral auxiliary in the primary synthesis of epoxides is not a widely documented strategy in the surveyed chemical literature. The most common and established methods for epoxide synthesis involve the epoxidation of alkenes using peroxy acids (e.g., m-CPBA) or the intramolecular cyclization of halohydrins with a base. yale.edunih.govgoogle.comchemistryscore.com

In the context of asymmetric synthesis, chirality is typically introduced using:

Chiral catalysts (e.g., Sharpless asymmetric epoxidation).

Chiral oxidants (e.g., Shi epoxidation, Davis oxaziridines). nih.gov

Substrate control, where a pre-existing chiral center on the alkene substrate directs the approach of the oxidizing agent. beilstein-journals.org

While (+)-chloromethylmenthyl ether is used to create chiral substrates by protecting alcohol functionalities, its specific role in directing a subsequent epoxidation reaction on the same molecule is not a prominent feature in reported synthetic routes. A hypothetical application could involve the epoxidation of an unsaturated alcohol that has been protected with a menthoxymethyl group. In such a case, the bulky chiral ether could potentially direct the epoxidizing agent to one face of the double bond, inducing diastereoselectivity. beilstein-journals.org Similarly, in a halohydrin-based route, the presence of a chiral menthoxymethyl ether could influence the stereochemical outcome of the initial halohydrin formation or the subsequent ring-closing. masterorganicchemistry.com However, specific examples and detailed studies of such applications involving (+)-chloromethylmenthyl ether are scarce.

Therefore, while the compound is a versatile chiral auxiliary for other transformations, its role in the direct synthesis of epoxides remains a less explored area.

Mechanistic and Theoretical Investigations of + Chloromethylmenthylether Reactivity

Elucidation of Reaction Mechanisms

The reactivity of (+)-chloromethylmenthyl ether is primarily centered around the chloromethyl group, which is activated by the adjacent ether oxygen. The chiral menthyl framework, however, introduces significant complexity and stereochemical control to its reactions.

The chloromethyl group in α-chloroethers like (+)-chloromethylmenthyl ether exhibits distinct reactivity in nucleophilic substitution reactions. While it is a primary halide, it does not typically follow a classical S(_N)2 pathway. Instead, it undergoes nucleophilic substitution through a unimolecular, S(_N)1-like mechanism. smolecule.com This is attributed to the profound stabilizing effect of the adjacent ether oxygen atom. smolecule.com

The mechanism involves the departure of the chloride ion to form a resonance-stabilized oxocarbenium ion intermediate. smolecule.comdoubtnut.com The lone pairs on the oxygen atom delocalize to stabilize the positive charge on the adjacent carbon. smolecule.comscbt.com This resonance stabilization significantly lowers the activation energy for the cleavage of the C-Cl bond, making solvolysis and other substitution reactions kinetically favorable, even more so than for typical primary alkyl halides. smolecule.com The high reactivity of α-chloro ethers is directly linked to the stability of this carbocation intermediate, which facilitates the displacement of the halogen. scbt.com The chloromethyl group can be readily displaced by a variety of nucleophiles, including alkoxides, amines, and Grignard reagents. vulcanchem.com

The general pathway can be summarized as:

Ionization: The C-Cl bond breaks, forming a chloride ion and a menthyloxymethyl cation. This is the rate-determining step.

Resonance Stabilization: The resulting cation is stabilized by resonance with the adjacent ether oxygen.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxocarbenium ion to form the final substitution product.

This S(_N)1-like character is crucial for its function as an alkylating agent in various synthetic applications. epa.gov

The rigid and well-defined stereochemistry of the menthyl group exerts a powerful influence on the reactivity of the molecule. This chiral scaffold is instrumental in directing the outcome of reactions, a principle widely used in asymmetric synthesis.

The bulky nature of the menthyl group creates significant steric hindrance. This steric effect can direct an incoming nucleophile to attack the electrophilic center from the less hindered face, leading to the preferential formation of one diastereomer over another. This is a key principle in achieving enantioselective alkylation. For instance, the chloromethyl-(1R,2S,5R)-(-)-menthyl ether moiety has been shown to be responsible for the stereochemical outcome of Diels-Alder reactions. researchgate.net

The menthyl group's influence can be seen in its use for synthesizing chiral ionic liquids (CILs). The reaction of (+)-chloromethylmenthyl ether with substituted imidazoles produces chiral imidazolium (B1220033) salts. lakeheadu.cad-nb.info These CILs can then be used as chiral solvents or catalysts, where the menthyl group's stereochemistry is fundamental to achieving chiral recognition and enantioselectivity in subsequent reactions. researchgate.netd-nb.info The stereochemistry of the menthyl group, differing from its isomer the isomenthyl group, directly impacts its utility in these enantioselective processes.

Table 1: Examples of Reactions Influenced by Menthyl Stereochemistry

| Reactant | Reagent | Product Type | Stereochemical Influence | Reference |

|---|---|---|---|---|

| 1-Alkylimidazole | (+)-Chloromethylmenthylether | Chiral Imidazolium Salt | The menthyl group introduces chirality, forming a basis for chiral ionic liquids used in asymmetric synthesis. | lakeheadu.ca |

| Imidazole (B134444) | (1R,2S,5R)-(−)-Chloromethylmenthyl ether | 1-(1R,2S,5R)-(−)-Menthoxymethylimidazole | The menthyl group acts as a chiral auxiliary, which is then protonated to form chiral protic salts. | rsc.org |

Computational Chemistry and Spectroscopic Probing of Interactions

To gain a deeper, quantitative understanding of the factors governing the reactivity and stereoselectivity of (+)-chloromethylmenthyl ether, researchers employ computational modeling and advanced spectroscopic techniques.

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. rsc.org For reactions involving (+)-chloromethylmenthyl ether, theoretical studies focus on modeling the transition states to understand the origins of stereoselectivity.

Transition state theory (TST) is used to describe the hypothetical "activated complex" that exists between reactants and products. fossee.in By calculating the energies of different possible transition state structures, chemists can predict which reaction pathway is more favorable. For chiral molecules, this involves comparing the energies of diastereomeric transition states. The pathway with the lower activation energy will be the dominant one, leading to the observed product distribution. fossee.indiva-portal.org

Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to model these transition states. researchgate.net For example, in a nucleophilic substitution reaction, calculations can map the potential energy surface as the nucleophile approaches and the leaving group departs. fossee.in These calculations can reveal that steric clashes involving the bulky menthyl group raise the energy of one transition state relative to another, thus explaining the observed diastereoselectivity. Variational transition-state theory (VTST) is a more advanced set of methods used for complex reactions, which can involve locating both inner and outer transition states to accurately predict reaction rates. nih.gov

Table 2: Key Concepts in Computational Analysis of Stereoselectivity

| Concept | Description | Relevance to this compound |

|---|---|---|

| Transition State (TS) | A high-energy, transient configuration of atoms along the reaction coordinate. fossee.in | The geometry and energy of the TS determine the reaction rate and stereochemical outcome. |

| Diastereomeric Transition States | Two or more transition states leading to different stereoisomeric products. | The energy difference between these states, influenced by the menthyl group, dictates the stereoselectivity of the reaction. |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net | Mapping the PES helps identify the lowest energy pathways from reactants to products via the transition state. |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Used to calculate the energies of ground states and transition states to predict reaction outcomes. |

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying chiral recognition in solution. Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. (+)-Chloromethylmenthyl ether and its derivatives are often used in these studies.

Chiral ionic liquids (CILs) synthesized from (+)-chloromethylmenthyl ether have been investigated for their chiral recognition capabilities. researchgate.netus.es When a racemic mixture is introduced to a solution containing such a CIL, the chiral menthyl moiety can form transient diastereomeric complexes with each enantiomer of the racemate. These complexes have different stabilities and, consequently, different NMR spectra. ¹H and ¹³C NMR spectroscopy can detect these differences, often observed as separate signals or shifts in the chemical shifts for the enantiomers of the analyte. researchgate.net

For example, studies on chiral imidazolium ionic liquids have demonstrated their potential in chiral recognition by observing interactions with racemic acids. researchgate.net Similarly, BINOL derivatives, which can be synthesized using chloromethyl methyl ether as a protecting agent, are used as fluorescent sensors for the real-time analysis and determination of the absolute configuration of chiral amino alcohols. google.com The differential interaction between the chiral sensor and the enantiomers of the amino alcohol leads to a measurable difference in fluorescence enhancement, allowing for effective chiral recognition. google.com These spectroscopic techniques provide direct evidence of the chiral discrimination occurring in the solution phase, validating the role of the menthyl group in stereochemical control.

Analytical and Characterization Methodologies in Research on + Chloromethylmenthylether

Determination of Enantiomeric Excess and Stereochemical Purity

The stereochemical purity of (+)-Chloromethylmenthylether, specifically its enantiomeric excess (ee), is a critical parameter that dictates its effectiveness in asymmetric synthesis. Several analytical methods are routinely used to quantify the enantiomeric composition.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Gas chromatography (GC) with a chiral stationary phase is particularly well-suited for the analysis of volatile compounds like this compound. ic.ac.uk This method allows for the direct determination of the enantiomeric excess by separating the enantiomers, which then provides distinct peaks in the chromatogram. ic.ac.uk The relative area of these peaks corresponds to the proportion of each enantiomer in the mixture. For instance, a reported optical purity for a commercial sample of this compound is an enantiomeric excess of 98% as determined by gas-liquid chromatography (GLC). sigmaaldrich.comsigmaaldrich.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful tool for enantiomeric separation. uma.es While specific applications of chiral HPLC for this compound are less commonly detailed in readily available literature, the principles of the technique are broadly applicable. uma.es The choice between GC and HPLC often depends on the volatility and thermal stability of the compound and any derivatives. ic.ac.uk

Table 1: Chiral Chromatography for Enantiomeric Excess Determination

| Analytical Technique | Principle | Application to this compound | Key Findings |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Direct analysis of enantiomeric excess. | A commercial sample was found to have an enantiomeric excess of 98%. sigmaaldrich.comsigmaaldrich.com |

Optical Rotation and Polarimetry

Polarimetry is a classical and widely used technique for assessing the stereochemical purity of a chiral compound. ic.ac.ukspcop.in It measures the rotation of plane-polarized light as it passes through a sample. rudolphresearch.comxylemanalytics.com The magnitude and direction of this rotation are characteristic of a specific enantiomer. libretexts.org For this compound, the specific rotation is a key identifier of its enantiomeric form. A reported value for its specific rotation is [α]24/D +181.0°, measured at a concentration of 2 g/100mL in methylene (B1212753) chloride. sigmaaldrich.comsigmaaldrich.com

The enantiomeric excess of a sample can be calculated by comparing its observed optical rotation to the specific rotation of the pure enantiomer. rudolphresearch.com While this method is valuable, its accuracy depends on precise control of experimental conditions such as concentration, solvent, and temperature, as these factors can influence the measured rotation. ic.ac.uk

Table 2: Optical Rotation Data for this compound

| Parameter | Value | Conditions |

|---|

NMR Spectroscopy for Chiral Discrimination Studies

While standard nuclear magnetic resonance (NMR) spectroscopy is generally unable to distinguish between enantiomers, it can be adapted for chiral discrimination. nih.govnih.govmpg.de This is typically achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or compounds, which will have distinct NMR spectra. ic.ac.uk

Although direct applications of this technique to this compound are not extensively documented in primary literature, the methodology is a staple in stereochemical analysis. For example, this compound itself has been used as a chiral derivatizing agent to determine the enantiomeric excess of other chiral compounds, such as an iron chiral auxiliary, by analyzing the NMR spectra of the resulting diastereomeric products. sigmaaldrich.comsigmaaldrich.com This underscores the utility of NMR in conjunction with chiral reagents for elucidating stereochemical composition.

Structural Characterization Techniques for Research Purposes

Beyond determining stereochemical purity, a thorough structural characterization of this compound is essential for confirming its identity and for understanding its reactivity in synthetic pathways.

Advanced NMR Spectroscopy (¹H NMR, ¹³C NMR) for Elucidation of Diastereomers and Regioselectivity

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including this compound. nih.govresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity and spatial arrangement of protons in the molecule. oregonstate.edu Similarly, ¹³C NMR spectroscopy provides information about the carbon framework. chemicalbook.com

In the context of synthesizing or reacting with this compound, NMR is crucial for determining the regioselectivity and for distinguishing between potential diastereomers. For instance, when this reagent reacts with a nucleophile, NMR can confirm at which position the substitution has occurred. Key signals to identify in the ¹H NMR spectrum of the related (+)-Chloromethyl isomenthyl ether include the methine proton of the isomenthyl group (around δ 3.5–4.2 ppm) and the chloromethyl resonance (around δ 4.8–5.2 ppm). These characteristic shifts help in confirming the structure of the product and in differentiating it from other isomers.

Table 3: Representative NMR Data for Chloromethyl Ethers

| Nucleus | Compound Type | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | R-O-CH₂ -Cl | ~4.8 - 5.2 |

| ¹H | Isomenthyl CH -O | ~3.5 - 4.2 |

| ¹³C | R-O-C H₂-Cl | Varies |

Mass Spectrometry (e.g., ESI-MS) in Synthetic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. arizona.edu Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing products from synthetic pathways. miamioh.edu In the context of research involving this compound, mass spectrometry can confirm the successful synthesis of the target compound by providing its molecular ion peak. For example, high-resolution mass spectrometry (HRMS) can confirm the molecular formula of a product like (+)-Chloromethyl isomenthyl ether as C₁₁H₂₁ClO.

Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to confirm the connectivity of atoms within the molecule. arizona.edu For ethers, a common fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom. arizona.edu This information is vital for verifying the outcome of a synthetic step and for identifying any potential byproducts.

Vibrational Spectroscopy (e.g., ATR FT-IR) for Functional Group Analysis in Context

Vibrational spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy, serves as a powerful, non-destructive analytical technique for the characterization of chemical compounds. scispace.comscribd.com This methodology is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. libretexts.org When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint that allows for the identification of its constituent functional groups. scispace.comlibretexts.org

ATR-FTIR is a specific application of FT-IR that facilitates the direct analysis of solid or liquid samples with minimal preparation. mdpi.com The technique involves placing the sample in contact with an ATR crystal, typically made of a high-refractive-index material. An infrared beam is directed through the crystal and undergoes total internal reflection at the crystal-sample interface. This generates an evanescent wave that penetrates a few micrometers into the sample, where it can be absorbed at the characteristic frequencies of the sample's functional groups. mdpi.com The attenuated energy is then reflected back to the detector, producing the infrared spectrum.

In the context of research on this compound, ATR FT-IR spectroscopy is instrumental for confirming the compound's structural integrity by identifying its key functional groups. The molecular structure of this compound, derived from (-)-menthol, is expected to exhibit vibrations associated with alkyl groups (C-H bonds), an ether linkage (C-O-C), and a chloromethyl group (C-Cl).

Detailed Research Findings

The ATR FT-IR spectrum of this compound presents a series of distinct absorption bands that correspond to the vibrational modes of its specific functional groups. Analysis of the spectrum reveals the following key regions and assignments:

C-H Stretching Vibrations: In the region between 2850 cm⁻¹ and 3000 cm⁻¹, a number of strong, sharp peaks are observed. These are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl and methylene groups of the menthyl backbone. Specifically, prominent peaks are identifiable at approximately 2955 cm⁻¹, 2924 cm⁻¹, and 2869 cm⁻¹. The complexity and number of peaks in this region are expected due to the various C-H bonds in the cyclohexane (B81311) ring and isopropyl group of the menthyl moiety.

C-O Stretching Vibrations: The ether functional group (C-O-C) is a key structural feature of this compound. In aliphatic ethers, the asymmetric C-O-C stretching vibration typically gives rise to a strong absorption band in the 1150-1085 cm⁻¹ range. For this compound, a strong, distinct peak is observed at approximately 1109 cm⁻¹, which can be confidently assigned to this C-O stretching mode. Another significant, though less intense, absorption in the ether region is noted around 1038 cm⁻¹.

C-H Bending Vibrations: The deformation vibrations (bending) of the C-H bonds in the CH₂, and CH₃ groups appear in the fingerprint region of the spectrum. For this compound, these are observed as a series of medium-to-strong peaks between approximately 1456 cm⁻¹ and 1369 cm⁻¹.

C-Cl Stretching Vibrations: The vibration of the carbon-chlorine (C-Cl) bond is expected to appear in the lower frequency region of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹. A peak consistent with this assignment can be identified in the spectrum of this compound.

The collective presence and specific positions of these absorption bands provide a detailed and confirmatory vibrational signature for the this compound molecule, aligning with its known structure containing a menthyl group linked to a chloromethyl group via an ether oxygen.

Interactive Data Table: Vibrational Frequencies of this compound

The following table summarizes the principal absorption peaks observed in the ATR FT-IR spectrum of this compound and their corresponding functional group assignments.

| Peak Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~2955 | Strong | C-H (Alkyl) | Asymmetric Stretch |

| ~2924 | Strong | C-H (Alkyl) | Asymmetric Stretch |

| ~2869 | Strong | C-H (Alkyl) | Symmetric Stretch |

| ~1456 | Medium | C-H | Bending (Scissoring) |

| ~1369 | Medium | C-H | Bending (Rocking) |

| ~1109 | Strong | C-O-C (Ether) | Asymmetric Stretch |

| ~1038 | Medium | C-O (Ether) | Symmetric Stretch |

| Below 800 | Medium-Weak | C-Cl | Stretch |

Future Perspectives and Emerging Research Avenues for + Chloromethylmenthylether

Expansion of Asymmetric Synthetic Applications

The utility of (+)-chloromethylmenthyl ether as a chiral auxiliary and building block in asymmetric synthesis is well-established, but its full potential is yet to be realized. ddugu.ac.innumberanalytics.com Current applications, such as in the synthesis of α-methyl proline and its use as a chiral protecting group, serve as a foundation for broader synthetic utility. le.ac.uknih.gov Future research is expected to expand its application to the synthesis of a wider array of complex, high-value chiral molecules, including pharmaceuticals and natural products. springernature.com

The diastereoselective reactions involving this reagent offer a pathway to control stereochemistry, a critical aspect in the synthesis of biologically active compounds. ddugu.ac.innih.gov Researchers are likely to explore its use in key transformations such as asymmetric aldol (B89426) reactions, Michael additions, and alkylations to generate molecules with multiple stereocenters with high levels of control. The menthyl group can serve as a transient chiral influence that, after guiding a stereoselective transformation, can be cleaved to reveal the desired enantiomerically pure product. numberanalytics.com Furthermore, its role as a derivatizing agent to determine the enantiomeric excess of other chiral molecules highlights its potential in analytical applications and high-throughput screening of asymmetric reactions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Table 1: Current and Potential Asymmetric Synthetic Applications

| Application Category | Specific Transformation/Use | Target Compound Class/Goal | Research Status |

|---|---|---|---|

| Chiral Auxiliary | Asymmetric Strecker Synthesis | α-Amino Acids (e.g., α-Methyl Proline) | Demonstrated nih.gov |

| Asymmetric Alkylation | Quaternary Carbonyl Compounds | Emerging | |

| Diastereoselective Cycloadditions | Chiral Heterocyclic Compounds | Exploratory le.ac.uk | |

| Chiral Building Block | Introduction of Chiral Methoxy-methyl Moiety | O-Substituted α-Methoxymethyl-ketones | Demonstrated sigmaaldrich.comchemicalbook.com |

| Synthesis of Chiral Ligand Precursors | N-Heterocyclic Carbene Catalysts | Demonstrated sigmaaldrich.comchemicalbook.com |

| Chiral Derivatizing Agent | Reaction with Chiral Alcohols/Amines | Determination of Enantiomeric Excess (ee) | Demonstrated sigmaaldrich.comsigmaaldrich.com |

Development of Advanced Chiral Catalytic Systems

A significant future direction for (+)-chloromethylmenthyl ether lies in its role as a precursor to advanced chiral catalysts. frontiersin.org The synthesis of a 1-methyl-3-(+)-methylmenthoxide imidazolium (B1220033) chloride, an intermediate for a silver(I) N-heterocyclic carbene (NHC) catalyst used in alkene diboration, is a key example of its current utility. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This success opens the door to the development of a much broader family of chiral catalysts.

Future research will likely focus on leveraging the menthyl scaffold to design novel chiral ligands for a variety of transition metals, such as rhodium, iridium, and gold, which are mainstays in asymmetric catalysis. nih.govpolyu.edu.hk The steric and electronic properties of ligands can be fine-tuned by modifying the structure derived from (+)-chloromethylmenthyl ether, potentially leading to catalysts with enhanced activity and enantioselectivity for a wide range of transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.govnih.gov Moreover, the development of chiral Brønsted acids or bases derived from this compound represents another promising avenue, expanding its catalytic scope beyond transition metal catalysis. frontiersin.org The creation of recyclable, reusable, and highly efficient catalytic systems based on this renewable chiral backbone is a key goal. researchgate.net

Table 2: Potential Advanced Chiral Catalytic Systems from (+)-Chloromethylmenthylether

| Catalyst Class | Metal Center / Core Structure | Potential Asymmetric Reaction | Rationale / Research Goal |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Ag(I), Au(I), Cu(I), Rh(I) | Cycloadditions, Conjugate Additions | Expand on known Ag(I)-NHC system for new reactivities sigmaaldrich.compolyu.edu.hk |

| Chiral Phosphine Ligands | Rh(I), Ir(I), Pd(0), Ru(II) | Asymmetric Hydrogenation, C-C Coupling | Create novel P-chiral or atropisomeric ligands |

| Chiral (N,N) Ligands | Ir(I), Rh(III) | C-H Silylation/Borylation, Transfer Hydrogenation | Adapt menthyl scaffold for established ligand types (e.g., PyOx, PheBox) nih.gov |

| Chiral Ionic Liquids | Imidazolium, Pyridinium | Phase-transfer Catalysis, Asymmetric Diels-Alder | Utilize as recyclable chiral catalysts and reaction media researchgate.net |

| Chiral Brønsted Acids | Phosphoric Acids, Carboxylic Acids | Carbonyl/Imine Activation | Develop metal-free catalytic systems frontiersin.org |

Integration with Green Chemistry Principles and Sustainable Synthesis

The imperative for sustainable chemical manufacturing provides a compelling case for the expanded use of (+)-chloromethylmenthyl ether. ijnc.irpurkh.com Derived from (+)-menthol, which is readily available from renewable botanical sources like peppermint oil, this reagent aligns with the green chemistry principle of using renewable feedstocks. acs.org This inherent advantage distinguishes it from many chiral synthons derived from petrochemicals.

Future research will focus on enhancing the "green" profile of the entire lifecycle of this reagent. This includes the development of more sustainable synthesis routes for (+)-chloromethylmenthyl ether itself, favoring methods that use catalytic processes over stoichiometric reagents, minimize hazardous waste, and avoid the formation of highly toxic byproducts like bis(chloromethyl) ether. organic-chemistry.orgresearchgate.net The use of flow chemistry for its in-situ generation and immediate consumption in subsequent reactions is a promising strategy to improve safety and efficiency. google.com

Furthermore, employing (+)-chloromethylmenthyl ether to create highly efficient and recyclable catalysts is a cornerstone of green chemistry. acs.orgsynthiaonline.com By enabling reactions to proceed with high atom economy and reducing the need for stoichiometric chiral auxiliaries, catalysts derived from this compound can significantly lower the process mass intensity (PMI) of synthetic routes, making them more environmentally and economically viable. scientificupdate.com

Exploration in Materials Science and Chiral Recognition Technologies

An exciting and largely untapped area for (+)-chloromethylmenthyl ether is its application in materials science and chiral recognition technologies. nih.gov Chirality is a fundamental property in advanced materials, influencing everything from polymer self-assembly to the optical properties of metamaterials. arxiv.org

Future research can explore the incorporation of the (+)-chloromethylmenthyl ether moiety into polymer backbones or as pendant groups. The achiral analogue, chloromethyl methyl ether, is already used to prepare cross-linked polymers, suggesting a clear path for creating chiral polymers. sigmaaldrich.comresearchgate.net Such materials could find applications as chiral stationary phases (CSPs) for HPLC and GC, enabling the analytical and preparative separation of enantiomers.

Moreover, the development of supramolecular structures and chiral gels based on this building block is a viable research direction. magtech.com.cnmdpi.com These soft materials can create unique chiral microenvironments, making them suitable for applications in chiral sensing and asymmetric catalysis. magtech.com.cn A significant precedent for this is the use of chiral ionic liquids derived from terpenoid alcohols as effective chiral shift agents for the enantiomeric discrimination of racemic mixtures by NMR spectroscopy. researchgate.net This demonstrates a clear potential for derivatives of (+)-chloromethylmenthyl ether in advanced chiral recognition technologies, including the development of sensors capable of selectively detecting specific enantiomers, a critical need in the pharmaceutical and agrochemical industries. arxiv.orgdiamond.ac.uk

Table 3: Potential Applications in Materials Science and Chiral Recognition

| Material Type | Specific Application | Enabling Technology | Research Goal |

|---|---|---|---|

| Chiral Polymers | Chiral Stationary Phase (CSP) | High-Performance Liquid Chromatography (HPLC) | Enantioselective separation of racemic compounds |

| Asymmetric Heterogeneous Catalyst Support | Solid-Phase Synthesis / Flow Chemistry | Recyclable catalysts with high enantioselectivity | |

| Supramolecular Gels | Chiral Reaction Media | Supramolecular Asymmetric Catalysis | Creating ordered, chiral environments to enhance reaction selectivity magtech.com.cn |

| Chiral Template for Nanomaterials | Nanotechnology | Synthesis of chiral inorganic or metallic nanostructures | |

| Chiral Ionic Liquids | Chiral NMR Shift Reagent | Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of enantiomeric purity researchgate.net |

| Chiral Sensors | Optical or Electrochemical Sensors | Chiral Recognition Technologies | Selective detection of one enantiomer in a mixture arxiv.org |

Q & A

Q. What role does this compound play in modulating reaction mechanisms in organometallic catalysis?

- Methodological Answer : Investigate ligand-exchange kinetics using stopped-flow spectroscopy. Pair with -NMR to track coordination states in palladium or ruthenium complexes. Mechanistic insights can guide catalyst design for C–C bond-forming reactions .

Data Presentation and Reproducibility Guidelines

- Data Tables : Include raw and normalized values (e.g., ee%, yield) with standard deviations from triplicate trials. Annotate outliers and statistical significance (p < 0.05) using ANOVA or t-tests .

- Reproducibility : Archive synthetic protocols, spectral data, and computational input files in open-access repositories (e.g., Zenodo). Provide detailed SI units and calibration curves for instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.